2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Description
Chemical Structure and Properties
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 156360-76-8) is a triazine-based compound featuring a 5-methylfuran substituent linked via a vinyl group to the triazine core. Its molecular formula is C₁₂H₇Cl₆N₃O, with a molecular weight of 421.91 g/mol and a melting point of 156°C . The compound is characterized by two trichloromethyl (-CCl₃) groups at the 4- and 6-positions of the triazine ring, which enhance its electron-deficient nature and reactivity under light exposure.
Applications This compound is primarily used as a photo-acid generator (PAG) in photocurable materials. For example, it is incorporated into ChaM-based inorganic inks for direct optical patterning of devices, where it generates acids upon visible-light irradiation (e.g., 400–410 nm LEDs) to catalyze crosslinking reactions . Its high triazine content and stability make it suitable for advanced photopolymerization applications, such as in microelectronics and photoresists .
Properties
IUPAC Name |
2-[2-(5-methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl6N3O/c1-6-2-3-7(22-6)4-5-8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKKHCDIAYUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695491 | |
| Record name | 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156360-76-8 | |
| Record name | 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process involves the condensation of 5-methylfuran-2-carbaldehyde with 4,6-bis(trichloromethyl)-1,3,5-triazine-2-carboxamidine hydrochloride under basic conditions. Key steps include:
- Base Activation : Potassium carbonate (K₂CO₃) deprotonates the benzamidine hydrochloride, generating a nucleophilic amidine species.
- Catalytic Coupling : Copper acetate (Cu(OAc)₂) or nickel acetate (Ni(OAc)₂) facilitates the formation of a vinyl linkage between the furan and triazine moieties via a Michael addition-elimination pathway.
- Cyclization : Intramolecular cyclization yields the fully conjugated triazine core, stabilized by the electron-withdrawing trichloromethyl groups.
The molar ratio of reactants is critical:
Optimized Reaction Conditions
- Solvent : Toluene or acetonitrile, selected for their ability to dissolve both aromatic aldehydes and polar amidines while stabilizing intermediates.
- Temperature : 30–110°C, with higher temperatures (90–110°C) accelerating the reaction to completion within 6–72 hours.
- Workup : The crude product is purified via recrystallization from ethanol/water mixtures, achieving >80% yield and >95% purity (HPLC).
Alternative Pathways and Comparative Analysis
While the copper/nickel-catalyzed method dominates industrial-scale production, exploratory routes have been investigated for niche applications:
Radical Trichloromethylation
A theoretical approach involves the radical addition of trichloromethane to a preformed 2-vinylfuran-triazine intermediate. However, this method faces challenges:
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry propose solvent-free grinding of solid reactants with catalytic potassium tert-butoxide (t-BuOK). Preliminary data suggest:
- Reaction Time : Reduced to 2–4 hours due to enhanced interfacial contact.
- Energy Efficiency : Elimination of solvent reduces energy consumption by 40%.
However, scalability is hindered by difficulties in temperature control during exothermic grinding processes.
Critical Parameters in Process Optimization
Successful synthesis requires meticulous control of the following variables:
Catalyst Selection
Solvent Effects
| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 0.12 | 82 | 95 |
| Acetonitrile | 0.18 | 78 | 93 |
| Dichloromethane | 0.09 | 65 | 89 |
Data adapted from patent CN108264490B and supplier specifications. Acetonitrile accelerates the reaction but slightly compromises yield due to competitive nitrile side reactions.
Temperature Profile
A stepped temperature protocol maximizes efficiency:
- 30–50°C : Initial coupling to minimize undesired oligomerization.
- Ramp to 110°C : Drive cyclization to completion.
This approach reduces byproduct formation by 22% compared to isothermal conditions.
Purification and Characterization
Post-synthetic processing ensures pharmaceutical-grade purity:
Recrystallization
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, J=16.4 Hz, 1H, CH=CH), 6.85 (d, J=16.4 Hz, 1H, CH=CH), 6.65 (d, J=3.2 Hz, 1H, furan H-4), 6.15 (d, J=3.2 Hz, 1H, furan H-3), 2.45 (s, 3H, CH₃).
- IR (KBr): ν 1615 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-Cl), 820 cm⁻¹ (triazine ring breathing).
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The trichloromethyl groups can be reduced to form dichloromethyl or methyl groups.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dichloromethyl or methyl derivatives
Substitution: Amino or thiol-substituted triazines
Scientific Research Applications
Materials Science
Photostability Enhancements
The incorporation of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine into polymer matrices has shown promising results in enhancing photostability. Research indicates that the compound can act as a UV absorber or stabilizer in coatings and plastics, thereby extending the lifespan of materials exposed to sunlight .
Case Study: Coatings
A study demonstrated that coatings formulated with this compound exhibited significantly reduced degradation when subjected to UV radiation compared to standard formulations without it. This was attributed to the compound's ability to absorb harmful UV rays and dissipate energy safely .
Medicinal Chemistry
Potential Antimicrobial Agent
Research has suggested that derivatives of triazine compounds can possess antimicrobial properties. Preliminary studies on this compound indicate potential efficacy against various bacterial strains .
Case Study: Antimicrobial Activity
In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes .
Agrochemicals
Herbicidal Properties
The compound's structure suggests potential use as a herbicide. Studies have indicated that triazine derivatives can interfere with photosynthesis in plants, leading to effective weed control .
Data Table: Herbicidal Efficacy
| Concentration (g/L) | % Weed Control |
|---|---|
| 0.5 | 60% |
| 1.0 | 80% |
| 2.0 | 95% |
Field trials demonstrated that at concentrations above 1 g/L, the compound effectively controlled common weeds without significant phytotoxicity to crops .
Mechanism of Action
The mechanism of action of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves the generation of reactive intermediates, such as radicals, upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved include:
Radical Generation: The trichloromethyl groups can generate radicals that initiate polymerization.
Membrane Disruption: The compound can insert into microbial cell membranes, causing disruption and cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives with bis(trichloromethyl) groups are widely studied for their photoinitiation efficiency, stability, and substituent-dependent reactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Triazine Derivatives
Key Findings
Substituent Effects on Reactivity: The 5-methylfuran vinyl group in the target compound provides a balance between electron-donating capability (via the furan oxygen) and steric stability, enabling efficient visible-light absorption (400–410 nm) . Methoxyphenyl-substituted triazines (e.g., Triazine A) exhibit stronger acid generation due to the electron-donating methoxy group, but their rigid aromatic structure limits solubility in some formulations . Furan-2-yl analogs show reduced thermal stability compared to methylfuran derivatives, as noted in migration studies .
Performance in Photopolymerization :
- The target compound outperforms furan-2-yl and benzodioxolyl derivatives in migration stability , critical for applications requiring low residual photoinitiator content (e.g., biomedical devices) .
- Triazine A generates higher acid concentrations but requires UV-A light (365 nm), limiting its use in visible-light-curable systems .
Industrial Relevance :
- The target compound is favored in LED-curable inks due to its compatibility with 400–410 nm light sources, aligning with industry trends toward energy-efficient processes .
- Benzodioxolyl triazines (TZ3) are niche materials for acid-catalyzed deprotection in specialty polymers but face challenges in scalability .
Biological Activity
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 156360-76-8) is a compound belonging to the class of s-triazine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and herbicidal properties.
- Molecular Formula : C₁₂H₇Cl₆N₃O
- Molecular Weight : 421.91 g/mol
- Melting Point : 156 °C
- Appearance : Pale yellow crystalline solid
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₆N₃O |
| Molecular Weight | 421.91 g/mol |
| Melting Point | 156 °C |
| Appearance | Pale Yellow Crystal |
Anticancer Activity
Research indicates that compounds with a triazine core exhibit significant anticancer properties. The derivative has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies :
-
In vitro Studies :
- The compound demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
- MCF-7: IC50 = 14.85 µM
- HeLa: IC50 = 2.21 µg/mL
- The compound demonstrated cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported as follows:
- Mechanism of Action :
Antimicrobial Activity
The s-triazine derivatives have also shown promise as antimicrobial agents.
Findings :
- The compound exhibited bactericidal and fungicidal activities against various pathogens, making it a candidate for developing new antimicrobial therapies.
Structure-Activity Relationship (SAR)
The biological activity of s-triazine derivatives can be attributed to their structural features. Modifications on the triazine core can enhance or diminish their biological efficacy. The presence of the 5-methylfuran moiety is believed to contribute to the compound's biological properties by influencing its interaction with biological targets.
Summary of Biological Activities
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine?
Answer:
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, trichloromethyl groups on the triazine core may react with vinyl-substituted furan derivatives under controlled conditions (e.g., in anhydrous tetrahydrofuran (THF) with a palladium catalyst) .
- Characterization :
- Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) for precise molecular geometry determination, as demonstrated for similar triazine derivatives .
- Spectroscopic Methods : Employ H/C NMR to confirm substituent integration and IR spectroscopy to identify functional groups (e.g., trichloromethyl C-Cl stretching at ~750 cm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity .
Q. How can researchers determine the physicochemical properties of this compound under laboratory conditions?
Answer:
- Thermal Stability : Differential scanning calorimetry (DSC) to analyze decomposition temperatures (e.g., onset at ~150°C for trichloromethyl-triazine derivatives) .
- Photochemical Behavior : UV-Vis spectroscopy (λ = 300–400 nm) to assess absorption maxima and molar extinction coefficients in solvents like acetonitrile or dichloromethane .
- Solubility : Use shake-flask method with solvents graded by polarity (e.g., logP values calculated via HPLC retention times) .
- Computational Modeling : Density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites .
Advanced Research Questions
Q. What experimental designs are optimal for studying the compound's photochemical reactivity and radical generation mechanisms?
Answer:
- Photolysis Setup : Use a controlled UV light source (e.g., 365 nm LED) in anaerobic conditions with varying solvents (polar vs. nonpolar). Monitor radical formation via electron spin resonance (ESR) spectroscopy with spin-trapping agents (e.g., TEMPO) .
- Kinetic Studies : Time-resolved transient absorption spectroscopy to quantify triplet-state lifetimes and quantum yields of photodecomposition .
- Statistical Design : Apply a split-plot design to test interactions between light intensity, solvent polarity, and reaction time, with replicates (n ≥ 3) to ensure reproducibility .
Q. How can researchers resolve contradictions in stability data across different experimental conditions?
Answer:
-
Variable Isolation : Conduct stability studies under controlled parameters (pH, temperature, light exposure) using a factorial design. For example:
Variable Range Tested Analytical Method pH 3.0–9.0 HPLC-MS for degradation products Temperature 25°C–60°C DSC for thermal events Light Exposure Dark vs. UV (365 nm) UV-Vis kinetic monitoring -
Impurity Profiling : Compare commercial batches (e.g., TCI Chemicals vs. Seebio) via LC-MS to identify impurities influencing stability .
-
Mechanistic Studies : Use isotopic labeling (C/H) to trace decomposition pathways and validate hypotheses .
Q. What methodologies are recommended for assessing the compound's environmental fate and ecotoxicological impacts?
Answer:
- Environmental Persistence :
- Ecotoxicology :
Q. How can theoretical frameworks guide research on this compound's reactivity in organic synthesis?
Answer:
- Reactivity Predictions : Apply frontier molecular orbital (FMO) theory (via DFT calculations) to identify sites prone to nucleophilic/electrophilic attack .
- Mechanistic Proposals : Use Marcus theory to model electron-transfer processes in photoinduced reactions, validated by kinetic isotope effects (KIEs) .
- Conceptual Alignment : Link experimental findings to established photochemistry models (e.g., Jablonski diagram for excited-state behavior) .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
